Dodecanedioic acid monomethyl ester

Descripción general

Descripción

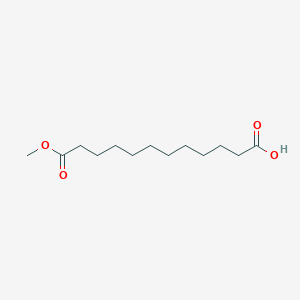

Dodecanedioic acid monomethyl ester (CAS No. 3903-40-0) is a chemical compound with the molecular formula C13H24O4 and a molecular weight of 244.33 . It is used in cosmetic compositions .

Synthesis Analysis

Dodecanedioic acid monomethyl ester can be produced via biotransformation of low-cost plant-oil derivatives using Candida tropicalis . This process involves the conversion of petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . The substrate for the biotransformation, dodecanoic acid methyl ester, can be easily obtained from the transesterification of coconut oil .Molecular Structure Analysis

The molecular structure of Dodecanedioic acid monomethyl ester consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms .Chemical Reactions Analysis

In the production process of Dodecanedioic acid monomethyl ester, Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids . This process involves targeted functionalization .Physical And Chemical Properties Analysis

Dodecanedioic acid monomethyl ester has a melting point of 51.5-52 °C and a boiling point of 170 °C (Press: 3 Torr). Its density is predicted to be 1.012±0.06 g/cm3 . It is slightly soluble in DMSO (when heated) and Methanol .Aplicaciones Científicas De Investigación

Production of Dodecanedioic Acid (DDA) via Biotransformation

Specific Scientific Field

Industrial Microbiology and Biotechnology

Summary of the Application

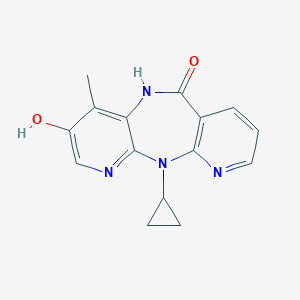

Dodecanedioic acid (DDA) is a versatile precursor for producing the polyamide nylon-6,12, which is used for many technical applications, such as heat and chemical-resistant sheaths . The production of DDA via biotransformation of low-cost plant-oil derivatives using Candida tropicalis is a sustainable alternative to traditional petrochemical-based methods .

Methods of Application or Experimental Procedures

Candida tropicalis converts petrochemical-based n-dodecanes to the corresponding dicarboxylic acids by targeted functionalization . The process involves modifying selected parameters, including a gradual pH shift, an optimized substrate feeding strategy, and monitoring the transcriptional profile .

Results or Outcomes

By using this method, a final DDA concentration of 66 g/L was achieved using a highly reliable, small-scale bioreactor system .

Lubricity of Dodecanedioic Acid Based Ester

Specific Scientific Field

Chemical Sciences

Summary of the Application

Esters based on dodecanedioic acid with different chemical structures were synthesized and tested for their suitability as lubricants . These esters showed promising properties for application in biolubricants or engine oil .

Methods of Application or Experimental Procedures

Diesters were synthesized through the esterification of dodecanedioic acid with selected long-chain and branched alcohols with an acid catalyst of H2SO4 . The lubricity properties of the esters were then tested based on their pour point, flash point, and oxidation stability .

Results or Outcomes

The results showed that the lubricity properties of the esters were significantly affected by the linear and branched alcohols used . An excellent pour point property of di-2-ethylbutyl dodecanedioate and di-2-ethylhexanol dodecanedioate at −55 °C and −50 °C was observed compared to their respective same linear carbon number esters of dihexyl dodecanedioate at 10 °C and dioctyl dodecanedioate at 20 °C .

Cosmetic Composition

Specific Scientific Field

Cosmetology

Summary of the Application

Dodecanedioic Acid 1-Methyl Ester is used in cosmetic compositions . The specifics of its use in cosmetics are not detailed, but it’s likely used as an emollient or skin-conditioning agent.

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified. However, in general, cosmetic compositions are carefully formulated and tested for safety, efficacy, and stability before being used in products.

Results or Outcomes

The outcomes of using Dodecanedioic Acid 1-Methyl Ester in cosmetic compositions are not specified. However, it’s likely that it contributes to the overall performance of the cosmetic product, such as improving skin feel, product texture, or stability.

Production of 12-Hydroxy Dodecanoic Acid Methyl Ester

Specific Scientific Field

Bioengineering

Summary of the Application

In a study, a signal peptide of AlkL was replaced with other signal peptides to improve the soluble expression and thereby facilitate the transport of dodecanoic acid methyl ester (DAME) substrate into the E. coli .

Methods of Application or Experimental Procedures

The study involved genetic engineering of E. coli to improve the transport of DAME substrate into the cells . This involved replacing a signal peptide of AlkL with other signal peptides.

Results or Outcomes

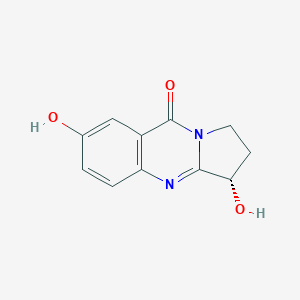

As a result of this modification, the production of 12-hydroxy dodecanoic acid methyl ester (HADME) and dodecanedioic acid monomethyl ester (DDAME) was achieved in a two-phase reaction system .

Production of the Nylon 12 Monomer Aminododecanoic Acid

Summary of the Application

Dodecanedioic acid monomethyl ester is used in the production of the Nylon 12 monomer aminododecanoic acid . This monomer is crucial in the manufacture of Nylon 12, a polymer widely used in the plastics industry.

Methods of Application or Experimental Procedures

The exact methods of application or experimental procedures are not specified in the source. However, it typically involves a series of chemical reactions, including esterification and amination.

Results or Outcomes

The outcomes of using Dodecanedioic acid monomethyl ester in the production of aminododecanoic acid are not specified. However, it’s likely that it contributes to the overall efficiency and sustainability of the production process.

Use in Food Packaging Materials

Specific Scientific Field

Food Science and Technology

Summary of the Application

Dodecanedioic acid monomethyl ester is used in the production of food packaging materials . It’s likely used as a plasticizer or stabilizer in the production of these materials.

Direcciones Futuras

The production of Dodecanedioic acid monomethyl ester via biotransformation represents a highly promising approach to realize sustainable, bio-based, efficient processes . This is due to increasing industrial demand for green chemicals and renewable products . The future direction could involve further optimization of the production process and exploration of other potential applications of this compound.

Propiedades

IUPAC Name |

12-methoxy-12-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-17-13(16)11-9-7-5-3-2-4-6-8-10-12(14)15/h2-11H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGGDLIBDASKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282966 | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-Methoxy-12-oxododecanoic acid | |

CAS RN |

3903-40-0 | |

| Record name | 3903-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecanedioic acid monomethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

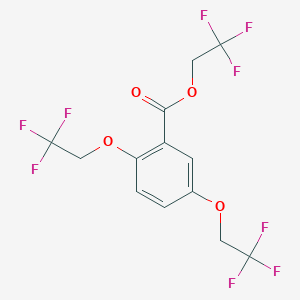

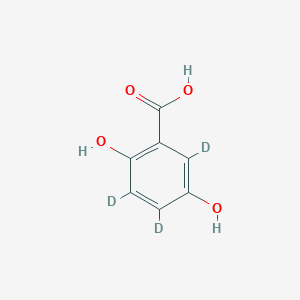

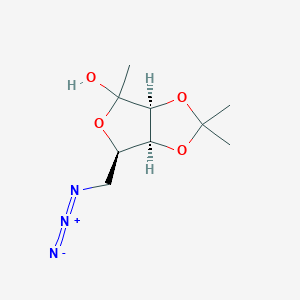

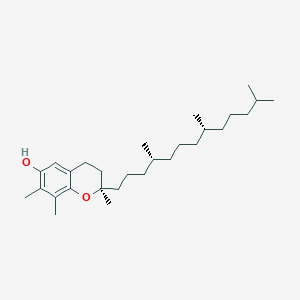

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-D,L-alanine](/img/structure/B30094.png)

![(1R,4S)-2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B30103.png)

![1-Methyl-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B30130.png)

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol](/img/structure/B30131.png)